dimethyl[(2S)-2-(methylamino)propyl]aminedihydrochloride
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Overview
Description
Dimethyl[(2S)-2-(methylamino)propyl]amine dihydrochloride is a chemical compound with the molecular formula C6H17Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its role in the synthesis of surfactants and other chemical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl[(2S)-2-(methylamino)propyl]amine dihydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction between dimethylamine and acrylonitrile, followed by hydrogenation to yield dimethylaminopropylamine. This intermediate is then reacted with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of dimethyl[(2S)-2-(methylamino)propyl]amine dihydrochloride typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(2S)-2-(methylamino)propyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are commonly employed.
Major Products Formed
The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl[(2S)-2-(methylamino)propyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants and other chemical compounds.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Medicine: This compound is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of dimethyl[(2S)-2-(methylamino)propyl]amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A simpler amine with similar chemical properties.
Trimethylamine: Another related compound with three methyl groups attached to the nitrogen atom.
Diethylamine: An amine with two ethyl groups attached to the nitrogen atom
Uniqueness
Dimethyl[(2S)-2-(methylamino)propyl]amine dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable dihydrochloride salts makes it particularly useful in industrial and research settings .
Properties
Molecular Formula |
C6H18Cl2N2 |
---|---|
Molecular Weight |
189.12 g/mol |
IUPAC Name |
(2S)-1-N,1-N,2-N-trimethylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2.2ClH/c1-6(7-2)5-8(3)4;;/h6-7H,5H2,1-4H3;2*1H/t6-;;/m0../s1 |
InChI Key |
AAQTYDYAEZUWHL-ILKKLZGPSA-N |
Isomeric SMILES |
C[C@@H](CN(C)C)NC.Cl.Cl |
Canonical SMILES |
CC(CN(C)C)NC.Cl.Cl |
Origin of Product |
United States |
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